molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No. B066848
CAS RN: 194022-44-1
M. Wt: 150.13 g/mol
InChI Key: VFLQBRXQPWSXGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives involves several key strategies, including one-pot synthesis methods and electrophilic interactions. For example, 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are prepared from 1,4-dihydropyridines using electrophilic iodine in the presence of nucleophiles like diethanolamine, leading to excellent yields (Kumar et al., 2011). Additionally, pyrido[2,3-b][1,4]oxazin-2-ones can be synthesized via a one-pot annulation of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in acetonitrile, utilizing a Smiles rearrangement for cyclization (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives is characterized by the presence of a bicyclic framework incorporating both pyridine and oxazine rings. The structural analysis includes studying the intramolecular hydrogen bonding (IMHB) interactions, which are crucial for understanding the stability and reactivity of these compounds. Computational studies, such as those conducted by Tahmasby et al., explore these interactions at a theoretical level, providing insights into the electronic structure and bonding characteristics (Tahmasby et al., 2021).

Chemical Reactions and Properties

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one compounds participate in a variety of chemical reactions, including oxidative additions, nucleophilic substitutions, and cyclocondensation processes. These reactions are facilitated by the compound's unique electronic and structural properties, leading to the formation of diverse derivatives with potential biological activity. For instance, Reddy et al. describe a facile synthesis of isoxazolyl derivatives via Smiles rearrangement, highlighting the compound's versatility in organic synthesis (Reddy et al., 2017).

Scientific Research Applications

  • Synthesis Techniques : A study by Cho et al. (2003) presents a method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones via a one-pot annulation process. This process utilizes cesium carbonate in refluxing acetonitrile and features a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).

  • Derivative Synthesis : Kumar et al. (2011) described a one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, highlighting the versatility of these compounds in creating bicyclic heterocycles (Kumar et al., 2011).

  • Pharmaceutical Compounds Template : Gim et al. (2007) focused on the synthesis of pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds, noting their significance in developing new pharmaceuticals (Gim et al., 2007).

  • Pyridopyrimidines Synthesis : Ismail and Wibberley (1967) discussed the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, providing insights into the chemical reactions and properties of related pyrido-oxazin derivatives (Ismail & Wibberley, 1967).

  • Benzoxazine Systems Synthesis : Sandford et al. (2014) synthesized pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, showing the scope of annelation reactions with fluorinated pyridine derivatives (Sandford et al., 2014).

  • Nitro Derivatives Synthesis : Bastrakov et al. (2016) reported on the synthesis of nitro pyrido- and dipyrido[1,4]oxazines, expanding the range of potential applications for these compounds (Bastrakov et al., 2016).

Future Directions

The future research directions for “1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more studies could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

1H-pyrido[3,4-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQBRXQPWSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597561
Record name 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

CAS RN

194022-44-1
Record name 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-amino-3-pyridinol (650 mg, 5.904 mmol) was dissolved in anhydrous N,N-dimethyl formamide (15 ml) under nitrogen atmosphere, and chloroacetyl chloride (0.52 ml, 6.494 mmol) solution was added thereto dropwise at room temperature and then stirred for 30 minutes. Then, potassium carbonate (2.0 g, 14.760 mmol) was added thereto dropwise at room temperature, and the reaction mixture was heated at 100□ for 18 hours. The reaction mixture was cooled to room temperature and water was added to quench the reaction. The organic layer was extracted with ethyl acetate and the combined organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain white solid. The obtained white solid was recrystallized from ethyl acetate and n-hexane to obtain white solid (520 mg, 59%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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